molecular formula C19H23NO3S B12124222 {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline

Cat. No.: B12124222
M. Wt: 345.5 g/mol
InChI Key: YWALWLCOLCIRFS-UHFFFAOYSA-N
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Description

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, which is further connected to an indoline moiety through a sulfonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The sulfonylation of the indole derivative can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO3S/c1-13(2)16-12-19(18(23-4)11-14(16)3)24(21,22)20-10-9-15-7-5-6-8-17(15)20/h5-8,11-13H,9-10H2,1-4H3

InChI Key

YWALWLCOLCIRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

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